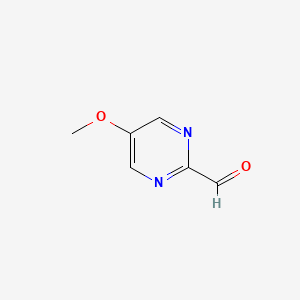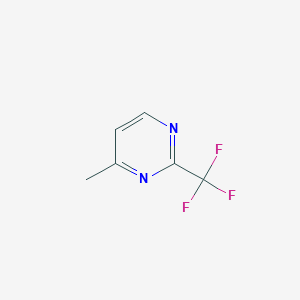
7-méthyl-1H-indazole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methyl group at the 7th position and an aldehyde group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Nitrosation of Indoles: One common method involves the nitrosation of indoles in a slightly acidic environment.
Palladium or Copper Catalyzed Cyanation: Another approach involves the cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or DIBAL.
Heck Coupling Ozonolysis Sequence: This method involves a Heck coupling followed by ozonolysis to introduce the aldehyde function.
Industrial Production Methods: Industrial production methods for 7-methyl-1H-indazole-3-carbaldehyde typically involve large-scale application of the above synthetic routes, optimized for yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohols.
Substitution: The indazole ring can undergo various substitution reactions, particularly at the nitrogen atoms and the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazoles depending on the reagents used.
Applications De Recherche Scientifique
7-Methyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Medicine: The compound is used in the development of kinase inhibitors and other therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Indazole derivatives, which include 7-methyl-1h-indazole-3-carbaldehyde, are known to be precursors for the synthesis of biologically active structures . They have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
It’s known that indazole derivatives interact with their targets to exert their effects . For instance, the structure of 1H-indazole-3-amine, a related compound, has been shown to be an effective hinge-binding fragment in kinase inhibitors .
Biochemical Pathways
Indazole derivatives are known to play a significant role in cell biology . They are involved in the synthesis of active molecules, contributing to various biological properties .
Result of Action
Indazole derivatives have been shown to exhibit various biologically vital properties, including anticancer and antimicrobial activities .
Action Environment
The action, efficacy, and stability of 7-methyl-1H-indazole-3-carbaldehyde can be influenced by various environmental factors. For instance, the synthesis of indazole derivatives, including 7-methyl-1H-indazole-3-carbaldehyde, has been achieved under slightly acidic conditions . This suggests that the compound’s action might be influenced by the pH of its environment.
Comparaison Avec Des Composés Similaires
1H-Indole-3-Carbaldehyde: Similar in structure but lacks the methyl group at the 7th position.
1H-Indazole-3-Carboxaldehyde: Similar but without the methyl group at the 7th position.
7-Methyl-1H-Indole-3-Carbaldehyde: Similar but with an indole ring instead of an indazole ring.
Uniqueness: The presence of both the methyl group at the 7th position and the aldehyde group at the 3rd position makes 7-methyl-1H-indazole-3-carbaldehyde unique. This unique structure contributes to its distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
7-methyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWDKPCEJINJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610283 |
Source


|
| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-51-1 |
Source


|
| Record name | 7-Methyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

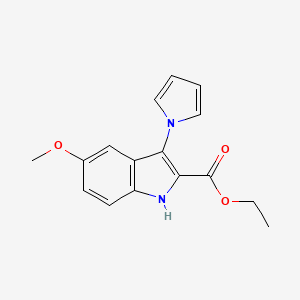
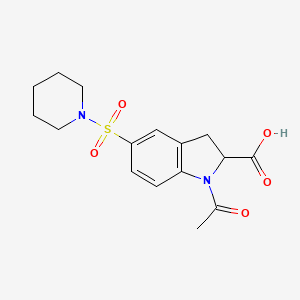

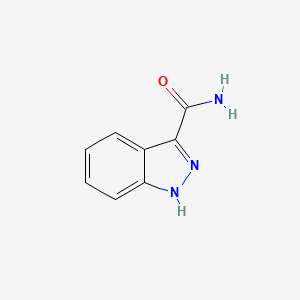
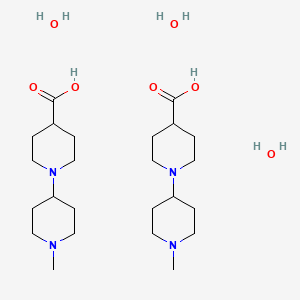
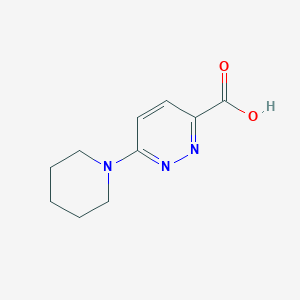
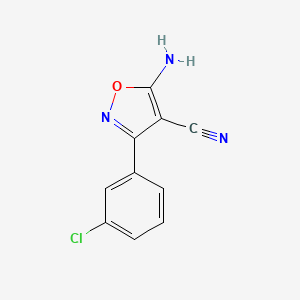
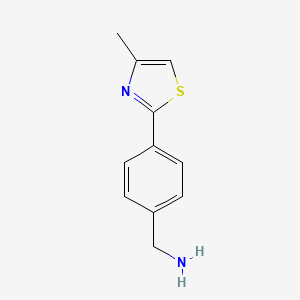
![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
![N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1321167.png)
![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)
